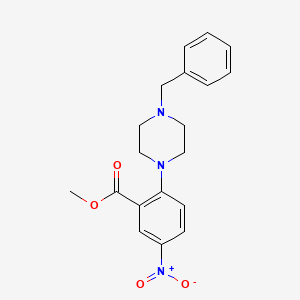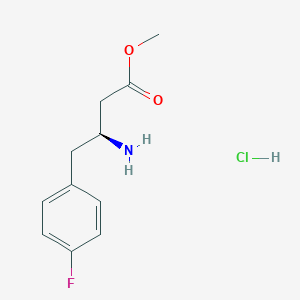
Methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride” is a chemical compound with the CAS Number: 2580114-34-5 . It has a molecular weight of 247.7 . The IUPAC name for this compound is methyl (S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.It’s stored at a temperature of 4 degrees Celsius . The compound’s physical and chemical properties, such as density, boiling point, vapor pressure, and others, are not specified in the available resources .
科学的研究の応用
Antimicrobial Activity
Methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate derivatives have been synthesized and tested for their antimicrobial activity. Notably, certain derivatives exhibited significant antimicrobial effects against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Anticonvulsant Properties
Schiff bases of gamma-aminobutyric acid (GABA) and its derivatives, which share structural similarities with Methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate, have been investigated for their anticonvulsant activities. Some of these compounds demonstrated promising gammaAbu mimetic activity, indicating potential applications in epilepsy treatment (Kaplan et al., 1980).
Anticancer Drug Synthesis
Research on amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally related to Methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate, showed these complexes possess significant cytotoxicity against various human tumor cell lines. This highlights their potential as anticancer drugs (Basu Baul et al., 2009).
Fluorescent Sensor Development
A study on o-aminophenol-based fluorogenic chemosensors, including derivatives of Methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate, revealed their high selectivity and sensitivity towards Al3+ ions. This application is crucial for detecting aluminum ions in biological systems and environmental samples (Ye et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPFLINYWYSFTF-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CC1=CC=C(C=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2580114-34-5 |
Source


|
| Record name | methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)

![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


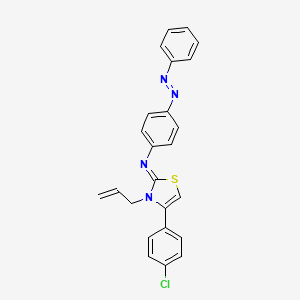
![6-Bromoimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2536619.png)
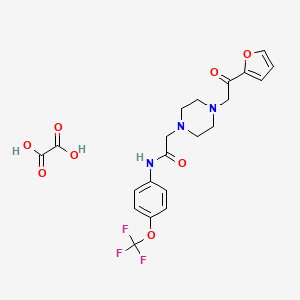
![1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2536623.png)
![8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536624.png)
![1-(2,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2536627.png)
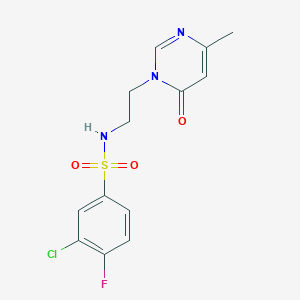
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide](/img/structure/B2536631.png)
